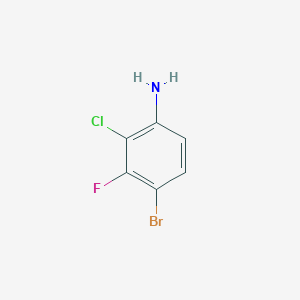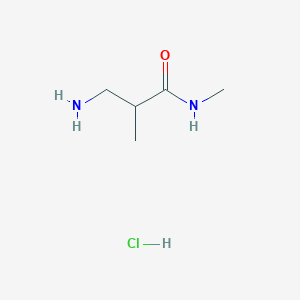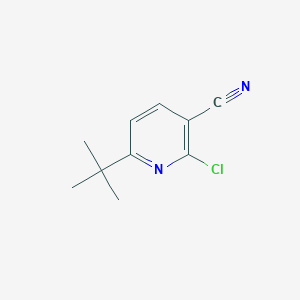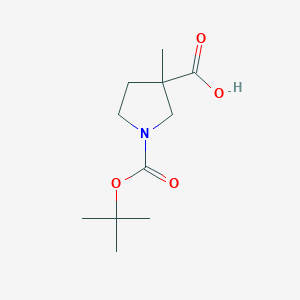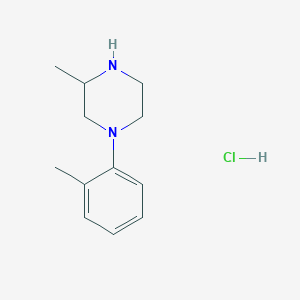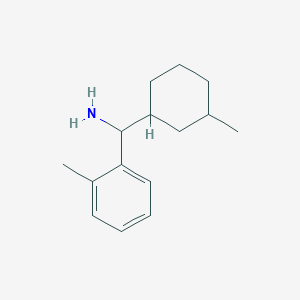
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Descripción general
Descripción
(3-Methylcyclohexyl)(2-methylphenyl)methanamine is a chemical compound with the CAS Number: 1250350-11-8 . It has a molecular weight of 217.35 . This compound is used in scientific research and has diverse applications in the synthesis of pharmaceuticals and organic chemistry due to its unique structural properties.
Molecular Structure Analysis
The InChI code for (3-Methylcyclohexyl)(2-methylphenyl)methanamine is 1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Syntheses and Analytical Characterizations
Arylcyclohexylamines have been synthesized and analyzed for their potential as new psychoactive substances, focusing on their structural characterization through various analytical techniques. The study by Wallach et al. (2016) detailed the synthesis of fifteen N-alkyl-arylcyclohexylamines, providing analytical characterizations via gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and other methods. This research aids in the identification of newly emerging substances of abuse and contributes to forensic science (Wallach et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating arylcyclohexylamine derivatives have been explored for their potential in photocytotoxicity and cellular imaging, utilizing red light for therapeutic applications. Basu et al. (2014) synthesized iron(III) complexes with catecholate ligands, showing significant photocytotoxicity against various cell lines and demonstrating potential for cancer therapy and diagnostic imaging (Basu et al., 2014).
Transfer Hydrogenation Reactions
Research on ruthenium complexes involving phenylmethanamine ligands has shown applications in catalysis, specifically in transfer hydrogenation reactions. Karabuğa et al. (2015) reported the synthesis of ruthenium(II) complexes that exhibited high efficiency in transfer hydrogenation of acetophenone derivatives, underlining their importance in synthetic chemistry and potential industrial applications (Karabuğa et al., 2015).
Enhanced Cellular Uptake
Iron(III) complexes based on Schiff bases of arylcyclohexylamines have been investigated for their enhanced cellular uptake and selectivity, particularly in cancer cells. Basu et al. (2015) studied the photocytotoxicity and cellular uptake of such complexes, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
Propiedades
IUPAC Name |
(3-methylcyclohexyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSJWPUWBXGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylcyclohexyl)(2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



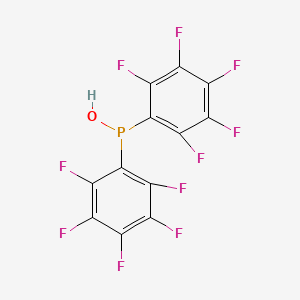
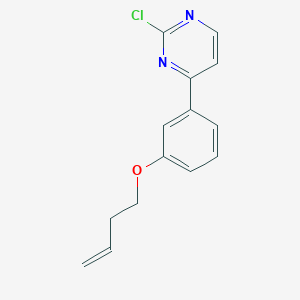
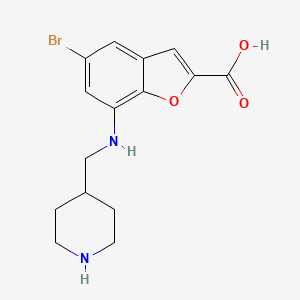
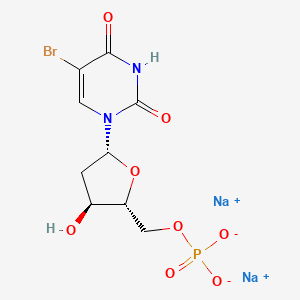

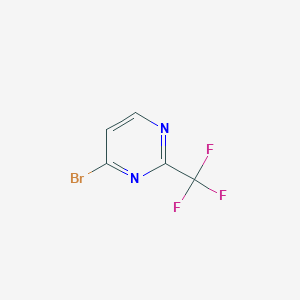
![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)
![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)
